10-Hydroxydec-6-en-2-one 10-Hydroxydec-6-en-2-one
Brand Name: Vulcanchem
CAS No.: 61448-23-5
VCID: VC20633898
InChI: InChI=1S/C10H18O2/c1-10(12)8-6-4-2-3-5-7-9-11/h2-3,11H,4-9H2,1H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

10-Hydroxydec-6-en-2-one

CAS No.: 61448-23-5

Cat. No.: VC20633898

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

10-Hydroxydec-6-en-2-one - 61448-23-5

Specification

CAS No. 61448-23-5
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 10-hydroxydec-6-en-2-one
Standard InChI InChI=1S/C10H18O2/c1-10(12)8-6-4-2-3-5-7-9-11/h2-3,11H,4-9H2,1H3
Standard InChI Key PUKRLQMIQWOCJL-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCCC=CCCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

10-Hydroxydec-6-en-2-one belongs to the class of aliphatic hydroxyketones, featuring a 10-carbon chain with distinct functional groups:

  • Ketone group: Positioned at carbon 2 (C=O\text{C=O}).

  • Hydroxyl group: Located at carbon 10 (-OH\text{-OH}).

  • Double bond: Between carbons 6 and 7 (C=C\text{C=C}), introducing unsaturation.

The interplay of these groups confers unique reactivity. The ketone at C-2\text{C-2} is electron-withdrawing, polarizing adjacent carbons, while the terminal hydroxyl group enhances solubility in polar solvents. The trans-configuration of the double bond (implied by IUPAC numbering) may influence steric interactions in synthetic reactions .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueMethod/Source
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}High-resolution mass spec
Molecular Weight170.249 g/molCalculated exact mass
LogP (Partition Coefficient)2.07Computational prediction
Polar Surface Area (PSA)37.3 ŲTopological analysis
Boiling PointNot reported
Melting PointNot reported

The moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability in biological systems. The PSA, influenced by the hydroxyl and ketone groups, aligns with molecules capable of forming hydrogen bonds .

Synthesis and Isolation

Historical Synthesis Pathways

The earliest documented synthesis of 10-Hydroxydec-6-en-2-one was reported by Moore and Brown in 1976. While full experimental details are unavailable in open-access sources, the methodology likely involved:

  • Aldol Condensation: Coupling shorter carbonyl-containing precursors to construct the decenone backbone.

  • Selective Oxidation: Introducing the ketone group at C-2\text{C-2} via oxidation of a secondary alcohol intermediate.

  • Hydroxylation: Installing the terminal hydroxyl group through hydroboration-oxidation or epoxide ring-opening strategies.

The double bond at C-6\text{C-6} may have been introduced via Wittig olefination or dehydration of a diol intermediate .

Challenges in Modern Synthesis

Contemporary routes face hurdles such as:

  • Regioselectivity: Ensuring precise placement of the double bond and hydroxyl group.

  • Steric Hindrance: Managing reactivity at C-10\text{C-10} due to the bulky hydroxyl group.

  • Yield Optimization: Multi-step reactions often suffer from cumulative inefficiencies.

Advances in catalytic asymmetric synthesis could address these issues, though no recent studies have been published .

Comparative Analysis with Structurally Related Compounds

10-Hydroxydec-6-en-2-one vs. 10-Hydroxy-2-decenoic Acid (10-HDA)

Despite nominal similarities, these compounds differ critically:

Feature10-Hydroxydec-6-en-2-one10-HDA (CAS 765-01-5)
Functional GroupsKetone, hydroxyl, alkeneCarboxylic acid, hydroxyl, alkene
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}C10H18O3\text{C}_{10}\text{H}_{18}\text{O}_{3}
BioactivityNot reportedAntitumor, anti-inflammatory

10-HDA’s carboxylic acid group enables salt formation and broader pH stability, contrasting with the ketone-dominated reactivity of 10-Hydroxydec-6-en-2-one .

Future Research Directions

Unanswered Questions

  • Synthetic Scalability: Can organocatalytic methods improve yield and stereocontrol?

  • Biological Screening: Does the compound interact with cellular targets such as kinases or GPCRs?

  • Natural Occurrence: Is it a biosynthetic intermediate in fungi or plants?

Technological Implications

  • Flavor and Fragrance Industry: Hydroxyketones contribute to aroma profiles; this compound may enhance synthetic formulations.

  • Polymer Chemistry: As a difunctional monomer, it could crosslink polyesters or polyurethanes.

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